(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine
Description
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine is a tertiary amine featuring two distinct substituents: a 4-methoxy-4-methylpentan-2-yl group and a 2-methoxyethyl group. This compound is structurally characterized by branched alkoxy chains, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C10H23NO2/c1-9(11-6-7-12-4)8-10(2,3)13-5/h9,11H,6-8H2,1-5H3 |
InChI Key |
SSSRGPWAOARHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Analogues
a. (4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine (CAS 95596-41-1)
- Structure : Replaces the 2-methoxyethyl group with a thiophen-2-ylmethyl moiety.
- Thiophene-containing amines are often explored in medicinal chemistry for enhanced binding to biological targets .
b. 2-(4-Methoxyphenyl)-N-methylethanamine
- Structure : A simpler analog with a 4-methoxyphenyl group and methylamine.
- Such compounds are studied for their psychoactive properties and as intermediates in drug synthesis .
c. [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine (CAS 331970-71-9)
Physicochemical Properties
Key Observations :
- Branched vs. Linear Chains : The target compound’s branched structure reduces crystallinity, enhancing solubility in organic solvents compared to linear analogs.
- Methoxy vs. Thiophene/Sulfanyl Groups : Methoxy groups increase polarity and hydrogen-bonding capacity, whereas thiophene/sulfanyl groups favor hydrophobic interactions.
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